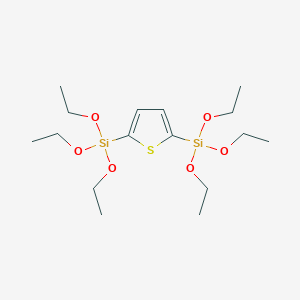

2,5-Bis(triéthoxysilyl)thiophène

Vue d'ensemble

Description

2,5-Bis(triethoxysilyl)thiophene is a chemical compound that is part of a broader family of thiophene derivatives. These compounds are of significant interest due to their potential applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs), due to their photoluminescent properties. The synthesis and study of these materials are crucial for the development of new materials with tailored properties for specific applications.

Synthesis Analysis

The synthesis of thiophene derivatives, such as 2,5-bis[(3,4-ethylenedioxy)thien-2-yl]-3-substituted thiophenes, involves the formation of compounds with blue emission characteristics. These compounds are synthesized to have a quantum yield of 3-5%, which is a measure of their efficiency in emitting light upon excitation . The synthesis process often employs cyclic voltammetry to investigate the electrochemical behavior of the monomers, which is a critical step in understanding their properties and potential applications in optoelectronic devices .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is a key factor in their performance and properties. For instance, the crystal structure of 2,5-Bis(trimethylsilyl)thiophene-S,S-dioxide has been determined using powder X-ray diffraction data, which is crucial for understanding the material's high efficiency of blue fluorescence emission in the solid state . Structural differences within the family of thiophene-S,S-dioxide derivatives can be rationalized in terms of competing intermolecular interactions, which promote different structure types and influence their photoluminescent properties .

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions that can affect their stability and performance. For example, the photolysis of poly[2,5-bis(dimethylsilyl)thiophene] results in the degradation of the polymer, and the structure of the photoproducts and the mechanisms for their formation have been discussed . Understanding these reactions is essential for the development of stable materials for long-term applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are closely related to their molecular structure and the nature of their substituents. The photodegradation of poly[2,5-bis(dimethylsilyl)thiophene] highlights the importance of stability in potential applications . Additionally, the spectroscopic and computational study of conjugated aryl-substituted 2,5-bis(2-thien-2-ylethenyl)thiophene-based oligomers provides insights into how charge moves through these molecules, which is crucial for their use in electronic devices . The planarity of the oligothienyl group and the linearity of the trimethylsilyl-alkyne groups in 2,5-Bis(trimethylsilylethynyl)thieno[3,2-b]thiophene are also important for the π-conjugation that extends through the material, affecting its electronic properties .

Applications De Recherche Scientifique

Chimie médicinale

Les analogues à base de thiophène, y compris le 2,5-Bis(triéthoxysilyl)thiophène, ont suscité l'intérêt d'un nombre croissant de scientifiques en tant que classes potentielles de composés biologiquement actifs . Ils jouent un rôle essentiel pour les chimistes médicinaux afin d'améliorer les composés avancés avec une variété d'effets biologiques .

Chimie industrielle

Les dérivés du thiophène sont utilisés en chimie industrielle comme inhibiteurs de corrosion . Cette application est particulièrement importante dans les industries où les composants métalliques sont exposés à des environnements agressifs.

Semi-conducteurs organiques

Les molécules à médiation de thiophène, y compris le this compound, jouent un rôle important dans l'avancement des semi-conducteurs organiques . Ces semi-conducteurs sont utilisés dans divers appareils électroniques en raison de leur flexibilité et de leur faible coût.

Transistors à effet de champ organiques (OFET)

Le this compound est utilisé dans la fabrication de transistors à effet de champ organiques (OFET) . Les OFET sont un type de transistor qui utilise un semi-conducteur organique dans son canal.

Diodes électroluminescentes organiques (OLED)

Le this compound est également utilisé dans la fabrication de diodes électroluminescentes organiques (OLED) . Les OLED sont utilisées dans la création d'écrans numériques dans des appareils tels que les écrans de télévision, les moniteurs d'ordinateur et les systèmes portables tels que les smartphones.

Organosilicates mésoporeux périodiques photochromiques

Le this compound a été utilisé comme élément de base pour la synthèse de nouveaux organosilicates mésoporeux périodiques photochromiques . Ces matériaux ont des applications potentielles dans divers domaines, y compris la nanotechnologie et la science des matériaux .

Monomères à émission bleue

Des dérivés du this compound ont été synthétisés et caractérisés en tant que monomères à émission bleue . Ces monomères ont un rendement quantique de 3 à 5 % et sont prometteurs dans le domaine de l'optoélectronique .

Applications thermoélectriques

Le poly(2,5-bis(3-alkylthiophène-2-yl)thieno[3,2-b]thiophène), un dérivé du this compound, a été étudié pour des applications thermoélectriques . Les matériaux thermoélectriques ont la capacité unique de convertir directement la chaleur en énergie électrique .

Mécanisme D'action

Target of Action

2,5-Bis(triethoxysilyl)thiophene is primarily used as a precursor in the synthesis of three-dimensional cubic (Im3m) periodic mesoporous organosilicas . These organosilicas are synthesized using 2,5-Bis(triethoxysilyl)thiophene in the presence of a F127 PEO–PPO–PEO triblock copolymer under acidic conditions . The primary target of this compound is therefore the formation of these organosilicas.

Mode of Action

The compound interacts with its targets by forming a part of the organosilica structure. It contributes to the formation of benzene- and thiophene-bridging groups in the organosilica structure . The resulting changes include the formation of a highly ordered 3D cubic (Im3m) mesostructure .

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of organosilicas, contributing to the formation of their unique structure .

Result of Action

The primary result of the action of 2,5-Bis(triethoxysilyl)thiophene is the formation of organosilicas with a unique three-dimensional cubic structure . These organosilicas have a high surface area and large pores, making them useful in a variety of applications .

Action Environment

The action of 2,5-Bis(triethoxysilyl)thiophene is influenced by environmental factors such as the presence of a F127 PEO–PPO–PEO triblock copolymer and acidic conditions . These conditions facilitate the interaction of the compound with its targets and the subsequent formation of organosilicas .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

triethoxy-(5-triethoxysilylthiophen-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O6SSi2/c1-7-17-24(18-8-2,19-9-3)15-13-14-16(23-15)25(20-10-4,21-11-5)22-12-6/h13-14H,7-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBGMFANSAVZPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C1=CC=C(S1)[Si](OCC)(OCC)OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O6SSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80573025 | |

| Record name | (Thiene-2,5-diyl)bis(triethoxysilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40190-22-5 | |

| Record name | (Thiene-2,5-diyl)bis(triethoxysilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

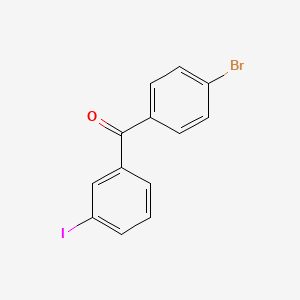

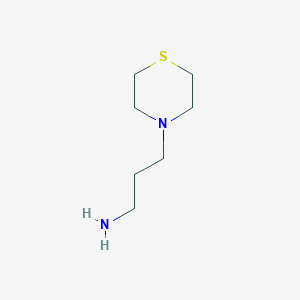

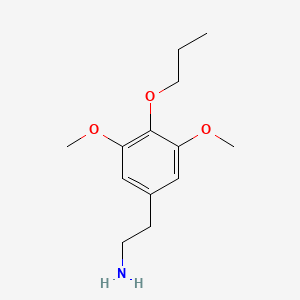

Feasible Synthetic Routes

Q & A

Q1: What is 2,5-Bis(triethoxysilyl)thiophene and how is it used in materials science?

A1: 2,5-Bis(triethoxysilyl)thiophene (BTET) is an organosilica precursor used to create highly ordered mesoporous materials. These materials have uniform pores with diameters ranging from 2 to 10 nanometers and exhibit high surface areas. [, , ] BTET achieves this by acting as a building block within the silica framework. During synthesis, BTET undergoes hydrolysis and condensation reactions, forming Si-O-Si bonds with other silica precursors and incorporating the thiophene ring into the pore walls. []

Q2: What are the advantages of incorporating thiophene into mesoporous silica frameworks using BTET?

A2: The inclusion of thiophene rings within the silica framework offers several advantages. First, it can enhance the material's adsorption properties, potentially enabling selective uptake of specific molecules. [] Additionally, the presence of sulfur in thiophene introduces unique electronic properties, which could prove beneficial in catalytic applications. []

Q3: What challenges are associated with synthesizing ordered mesoporous materials using BTET?

A3: One major challenge is ensuring the structural integrity of the Si-C bond in the thiophene ring during synthesis. Acidic conditions, often employed in these processes, can lead to the decomposition of Si-C bonds, compromising the desired properties. Research has shown that using milder acid catalysts like boric acid can help retain a higher percentage of Si-C bonds during synthesis. []

Q4: How does the choice of synthesis conditions affect the properties of the resulting mesoporous materials?

A4: The choice of acid catalyst, catalyst concentration, stirring time, and even the type of template used can significantly influence the final material's properties. For example, using aluminum chloride instead of hydrochloric acid as a catalyst, combined with controlled stirring times, has been shown to produce highly ordered mesostructures in both benzene-silica and thiophene-silica materials. [] Furthermore, varying the ratio of BTET to other organosilica precursors allows for control over the material's pore size, surface area, and functionality. [, ]

Q5: What analytical techniques are used to characterize mesoporous materials synthesized with BTET?

A5: Researchers utilize a variety of techniques to characterize these materials, including:

- Nitrogen adsorption: Provides information about surface area, pore volume, and pore size distribution. [, ]

- Small-angle X-ray scattering (SAXS): Confirms the mesostructure and ordering of the pores. [, ]

- Transmission electron microscopy (TEM): Visualizes the material's morphology and pore structure. []

- Solid-state ¹³C and ²⁹Si MAS NMR: Confirms the incorporation of the thiophene ring into the silica framework and provides insights into the chemical environment surrounding silicon and carbon atoms. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-amine](/img/structure/B1283605.png)

![3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1283633.png)